

In-Depth Technical Guide: Magnetic Properties of Disordered fcc-FePt

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Compound of Interest

Compound Name: *Iron;platinum*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of disordered face-centered cubic (fcc) Iron-Platinum (FePt) alloys. Disordered fcc-FePt serves as a crucial precursor to the highly anisotropic L1₀ ordered phase, which is of significant interest for high-density magnetic recording media and biomedical applications. Understanding the magnetic characteristics of the initial disordered phase is paramount for controlling the properties of the final ordered material.

Quantitative Magnetic Properties

The magnetic properties of disordered fcc-FePt nanoparticles are highly dependent on factors such as particle size, composition, and the presence of surfactants. The following table summarizes key quantitative data from various studies.

Property	Value	Particle Size (nm)	Measurement Temperature (K)	Notes	Reference
Saturation Magnetization (Ms)	11 emu/g	~4	Room Temp.	As-synthesized, coated with oleic acid and oleylamine.	[1][2]
8 - 52 emu/g	Not specified	Not specified	Tuned by Fe concentration	[3]	
Coercivity (Hc)	1800 Oe	~4	5	As-synthesized, coated with oleic acid and oleylamine.	[1][2]
~0 Oe	3.15	5	Superparamagnetic behavior.	[4]	
1.4 kOe	8.70	5	[4]		
1 - 4 kOe	Not specified	Room Temp.	Dependent on composition and refluxing temperature.	[2]	
Blocking Temperature (TB)	15 K	3.15	-	Measured from ZFC-FC curves.	[4]
85 K	8.70	-	Measured from ZFC-FC curves.	[4]	

Magnetic Anisotropy Constant (K)	~105 J/m ³	~4	Low Temp.	Relatively high for a disordered structure.	[2]
1.96 x 10 ⁶ ergs/cm ³	3.15	-	Determined from Vogel-Fulcher relaxation analysis.		[4]
4.3 x 10 ⁵ ergs/cm ³	8.70	-	Determined from Vogel-Fulcher relaxation analysis.		[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of disordered fcc-FePt are crucial for reproducible research.

Synthesis of Disordered fcc-FePt Nanoparticles (Chemical Reduction)

This protocol describes a common method for synthesizing monodisperse disordered fcc-FePt nanoparticles.

- **Precursor Preparation:** Platinum(II) acetylacetonate (Pt(acac)₂) and Iron(III) acetylacetonate (Fe(acac)₃) are used as the metal precursors. Oleic acid and oleylamine are employed as surfactants to control particle growth and prevent agglomeration.
- **Reaction Setup:** The reaction is typically carried out in a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). A high-boiling point solvent, such as dioctyl ether or benzyl ether, is used as the reaction medium.

- Procedure:
 1. The solvent, surfactants (oleic acid and oleylamine), and $\text{Pt}(\text{acac})_2$ are mixed in the reaction flask.
 2. The mixture is heated to a moderate temperature (e.g., 100-120 °C) with stirring to dissolve the solids and degas the system.
 3. The $\text{Fe}(\text{acac})_3$ precursor is then added to the solution.
 4. The temperature is raised to the desired refluxing temperature (typically between 200 °C and 300 °C) and maintained for a specific duration (e.g., 30-60 minutes) to allow for the co-reduction of the metal precursors and the nucleation and growth of the nanoparticles.
 5. After the reaction, the solution is cooled to room temperature.
- Purification: The as-synthesized nanoparticles are precipitated by adding a non-solvent like ethanol and collected by centrifugation. The particles are then washed multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove excess surfactants and unreacted precursors. The purified nanoparticles are finally dispersed in a suitable solvent like hexane for storage and further characterization.

Structural Characterization: X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized nanoparticles.

- Sample Preparation: A small amount of the dried nanoparticle powder is placed on a zero-background sample holder (e.g., a silicon wafer).
- Instrument Setup:
 - X-ray Source: Typically a Cu $K\alpha$ radiation source ($\lambda = 1.5406 \text{ \AA}$) is used.
 - Diffractometer: A powder X-ray diffractometer is employed.
 - Scan Parameters:

- **2θ Range:** 20° to 80° is a common range to capture the main diffraction peaks of fcc-FePt.
- **Step Size:** A small step size (e.g., 0.02°) is used for good resolution.
- **Scan Speed:** A slow scan speed is employed to obtain a good signal-to-noise ratio.
- **Data Analysis:** The positions and widths of the diffraction peaks in the resulting pattern are analyzed. For disordered fcc-FePt, characteristic peaks corresponding to the (111), (200), and (220) planes are expected. The absence of superlattice peaks, such as (001) and (110), confirms the chemically disordered nature of the fcc phase. The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Magnetic Characterization: Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) Magnetometry

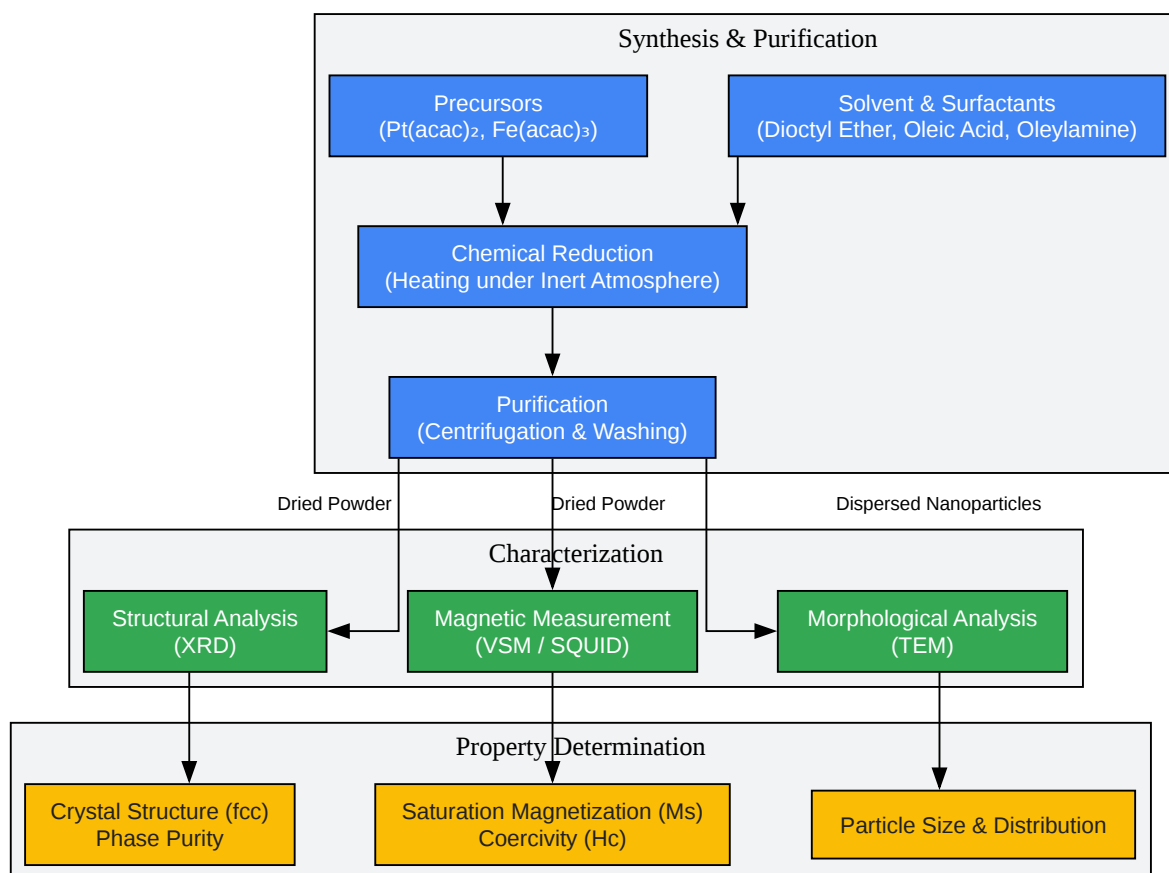
VSM and SQUID magnetometers are used to measure the magnetic properties of the nanoparticles. SQUID magnetometers offer higher sensitivity, making them suitable for samples with weak magnetic signals.

- **Sample Preparation:** A known mass of the dried nanoparticle powder is packed into a sample holder (e.g., a gelatin capsule or a specialized sample rod). The sample is immobilized to prevent movement during measurement.
- **Measurement Procedures:**
 - **Hysteresis Loop (M-H Curve):**
 1. The sample is subjected to a large positive magnetic field to achieve saturation.
 2. The magnetic field is then swept from the maximum positive value to the maximum negative value and back to the maximum positive value.
 3. The magnetic moment of the sample is measured at each field step.

4. This measurement is typically performed at different temperatures (e.g., 5 K and 300 K) to study the temperature dependence of the magnetic properties. From the hysteresis loop, the saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c) are determined.
- Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Curves:
 1. ZFC: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 50-100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed up.
 2. FC: The sample is cooled from room temperature to the low temperature in the presence of the same small magnetic field. The magnetic moment is then measured as the sample is warmed up.
 3. The temperature at which the ZFC curve reaches its maximum is the blocking temperature (TB), which is related to the magnetic anisotropy of the nanoparticles.

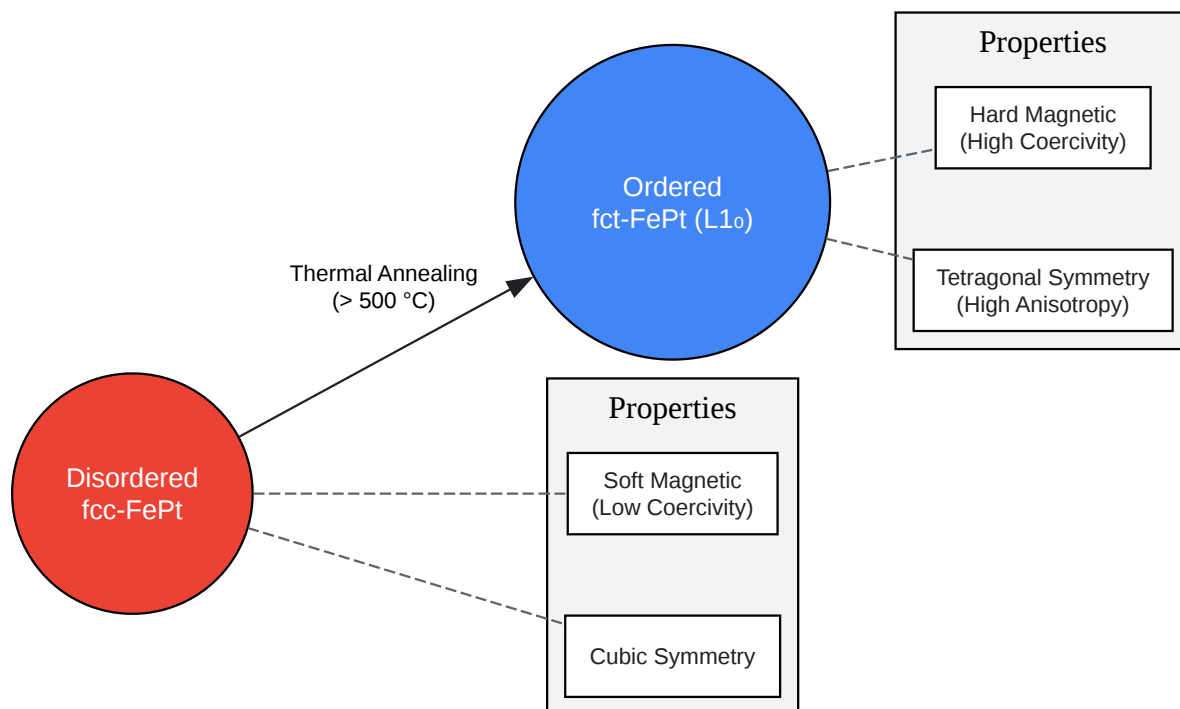
Visualizations

The following diagrams illustrate the experimental workflow and the fundamental phase transition of the FePt system.



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Caption: Experimental workflow for the synthesis and characterization of disordered fcc-FePt nanoparticles.



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Caption: Phase transition from magnetically soft disordered fcc-FePt to hard magnetic ordered fct-FePt.

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